![molecular formula C15H26Cl3N5O B2925264 4-[4-(6-Methyl-2,6-diazaspiro[3.4]octan-8-yl)pyrimidin-2-yl]morpholine;trihydrochloride CAS No. 2377033-35-5](/img/structure/B2925264.png)

4-[4-(6-Methyl-2,6-diazaspiro[3.4]octan-8-yl)pyrimidin-2-yl]morpholine;trihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

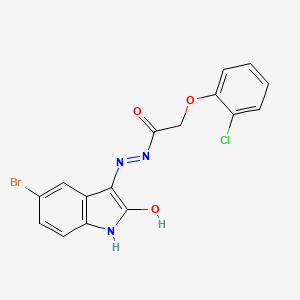

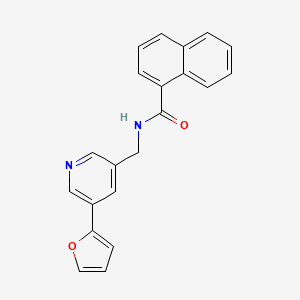

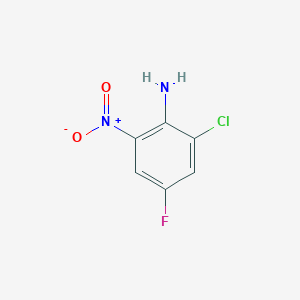

The compound “4-[4-(6-Methyl-2,6-diazaspiro[3.4]octan-8-yl)pyrimidin-2-yl]morpholine;trihydrochloride” is a complex organic molecule. It contains a diazaspiro[3.4]octane core, which is a type of spiro compound where two rings share a single atom .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2,6-diazaspiro[3.4]octan-7-one derivatives have been synthesized as potent sigma-1 receptor antagonists . The synthesis process often involves cyclization reactions .Molecular Structure Analysis

The molecular structure of this compound is quite complex. It contains a diazaspiro[3.4]octane core, which is a type of spiro compound where two rings share a single atom . The compound also contains a pyrimidine ring and a morpholine ring .Wissenschaftliche Forschungsanwendungen

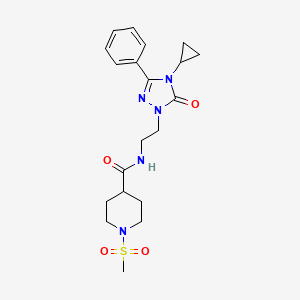

Synthetic Methodologies and Derivative Synthesis

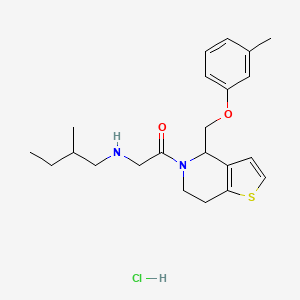

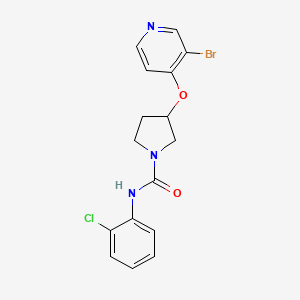

Research has been conducted on the synthesis of morpholine derivatives due to their importance in medicinal chemistry. For instance, a green synthetic method was established for creating 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, highlighting their potential in inhibiting tumor necrosis factor alpha and nitric oxide (H. Lei et al., 2017). Similarly, novel inhibitors of the PI3K-AKT-mTOR pathway have utilized morpholine derivatives, emphasizing their role in forming key hydrogen bonding interactions critical for pharmacological selectivity (H. Hobbs et al., 2019).

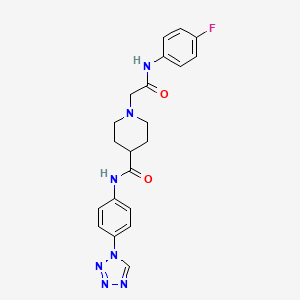

Application in Imaging and Diagnosis

In the realm of imaging and diagnosis, [11C]HG-10-102-01, a compound synthesized from morpholine derivatives, has been explored as a potential PET agent for imaging LRRK2 enzyme in Parkinson's disease (Min Wang et al., 2017). This highlights the compound's utility in neurological research and potential clinical diagnostics.

Antimicrobial Activity

Morpholine derivatives have also been investigated for their antimicrobial properties. A study on pyrimidine-triazole derivatives synthesized from morpholin-3-one molecules revealed significant antimicrobial activity against selected bacterial and fungal strains, underscoring their potential in developing new antimicrobial agents (J.J. Majithiya et al., 2022).

Heterocyclic Chemistry and Drug Design

The design and synthesis of morpholine surrogates, through cycloaddition reactions, provided improved substitutes for piperazine and morpholine in drug molecules, offering new avenues for exploring chemical and patent space in medicinal chemistry (王雯 et al., 2015). Moreover, novel tetrahydroquinolinopyrimidine derivatives synthesized from morpholine demonstrated antitumor activities, presenting another aspect of morpholine derivatives' potential in therapeutic applications (A. Abdel-rahman et al., 1992).

Eigenschaften

IUPAC Name |

4-[4-(6-methyl-2,6-diazaspiro[3.4]octan-8-yl)pyrimidin-2-yl]morpholine;trihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N5O.3ClH/c1-19-8-12(15(11-19)9-16-10-15)13-2-3-17-14(18-13)20-4-6-21-7-5-20;;;/h2-3,12,16H,4-11H2,1H3;3*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVAZIUHJEFCPIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C2(C1)CNC2)C3=NC(=NC=C3)N4CCOCC4.Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26Cl3N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2925189.png)

![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B2925193.png)

![N-(2,5-dimethoxybenzyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2925198.png)